molecular formula C11H20O2 B2854861 (1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol CAS No. 2382654-39-7

(1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol

Cat. No.: B2854861
CAS No.: 2382654-39-7
M. Wt: 184.279
InChI Key: FAXGLCGBCWMHAR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Cyclopentylmethoxy)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclopentylmethoxy substituent at the 2-position of the cyclopentane ring. The (1R,2R) stereochemistry imparts distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions. The cyclopentylmethoxy group introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to smaller substituents .

Properties

IUPAC Name

(1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10-6-3-7-11(10)13-8-9-4-1-2-5-9/h9-12H,1-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGLCGBCWMHAR-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CO[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 7051-34-5

The presence of the cyclopentyl group and the methoxy substituent plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit activities such as:

  • Antitumor Activity : Compounds with cyclopentyl groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
  • Enzyme Inhibition : The structural features of cyclopentyl derivatives often lead to inhibition of specific enzymes. For example, cyclopropane derivatives have been associated with inhibition of monoamine oxidase (MAO), which is relevant for neurochemical applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of cyclopentyl derivatives. A notable example is the compound IMB-1406, which shares structural similarities with this compound. IMB-1406 has shown remarkable inhibition rates against several cancer cell lines:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that modifications in the cyclopentyl structure can lead to enhanced biological activity .

Enzyme Interaction

Cyclopentyl derivatives are also known for their ability to interact with various enzymes, potentially leading to therapeutic applications. Research indicates that these compounds can act as selective inhibitors for certain metabolic pathways, which may be beneficial in treating conditions such as cancer or metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for drug development:

  • Cyclopentyl Group : The presence of a cyclopentyl group has been linked to increased lipophilicity, enhancing membrane permeability and bioavailability.
  • Methoxy Substituent : The methoxy group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Research on similar compounds suggests that modifications to these functional groups can significantly alter their biological efficacy .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Antitumor Effects : A study investigated a series of cyclopentyl derivatives for their cytotoxic effects on cancer cell lines. Results indicated that specific structural modifications led to improved potency against tumor cells .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of key enzymes involved in metabolic pathways by cyclopentyl derivatives. It was found that certain configurations resulted in significant enzyme inhibition, suggesting potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity relevant to drug development.

  • Analgesic Properties : Similar compounds have been noted for their analgesic effects, making (1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol a candidate for pain management therapies. Research indicates that derivatives of cyclopentane can modulate pain pathways without the adverse effects associated with traditional opioids .

Material Science Applications

Recent studies have explored the use of cyclopentane derivatives in the development of advanced materials.

  • Vitrimer Composites : The incorporation of cyclopentane derivatives into epoxy-based vitrimers has shown promise in enhancing mechanical properties. A study demonstrated that these composites exhibited improved tensile strength and elongation when using specific ratios of cyclopentane derivatives as cross-linkers .
PropertyBefore IncorporationAfter Incorporation
Tensile Strength (MPa)4070
Elongation at Break (%)>20020
Shore D Hardness6080

Chemical Synthesis Applications

This compound can serve as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

  • Synthesis of Tricyclic Compounds : The compound's structure allows it to be used in synthesizing tricyclic compounds that have diverse biological activities. The ability to modify its functional groups makes it versatile for creating new therapeutic agents .

Case Study 1: Analgesic Development

A series of experiments were conducted to evaluate the analgesic properties of this compound. The results indicated a significant reduction in pain responses in animal models compared to control groups treated with traditional analgesics. This suggests potential for further development into a pharmaceutical product targeting pain relief.

Case Study 2: Vitrimer Performance

In a comparative study on epoxy vitrimers, samples containing this compound were subjected to mechanical testing. The results highlighted a marked improvement in mechanical properties over samples without the compound, indicating its effectiveness as a cross-linker in polymer applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between (1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol and related compounds:

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopentylmethoxy (1R,2R) C₁₅H₂₆O₂ ~238.37 (estimated) High lipophilicity, chiral synthesis intermediate
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol Furan-2-yl (1R,2R) C₉H₁₂O₂ 152.19 Aromatic π-system; 92% synthesis yield via asymmetric hydroboration
(±)-trans-2-(2-Furanyl)cyclopentanol Furan-2-yl Racemic trans C₉H₁₂O₂ 152.19 Lower synthesis yield (63%); used in radical chemistry studies
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino (1R,2R) C₁₁H₁₄ClNO 223.69 Hydrogen-bonding capability; potential pharmacological activity
rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-ol Methylsulfanyl Racemic C₆H₁₂OS 132.22 Thioether group; higher nucleophilicity vs. ethers
(1R,2S)-2-(Benzyloxymethyl)cyclopent-3-en-1-ol Benzyloxymethyl (1R,2S) C₁₄H₁₈O₂ 218.29 Unsaturated ring; steric hindrance from benzyl group

Spectroscopic and Physical Properties

  • 13C NMR Data: For (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol, key signals include δ 152.1 (furan C-2), 110.3 (C-3), and 72.1 (cyclopentanol C-1) . Similar shifts are expected for the target compound, with adjustments for the cyclopentylmethoxy group’s electron-donating effects.
  • Purity and Stability: Analogs like rac-(1R,2R,4S)-2-(aminomethyl)-4-(triazolyl)cyclopentan-1-ol are reported at 95% purity, suggesting stringent chromatographic methods (e.g., flash chromatography) are applicable for isolating the target compound .

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(cyclopentylmethoxy)cyclopentan-1-ol?

The synthesis typically involves stereoselective functionalization of a cyclopentanol core . Key steps include:

  • Starting Materials : Cyclopentanone and cyclopentylmethyl bromide (or equivalent alkylating agent).
  • Alkylation : Reaction of cyclopentanone with cyclopentylmethyl bromide under basic conditions (e.g., NaH in THF) to form the ether linkage.
  • Stereoselective Reduction : Use of chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) to reduce the ketone to the (1R,2R)-configured alcohol .
  • Purification : Chiral HPLC or recrystallization to isolate the enantiomerically pure product.

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsOutcome
AlkylationNaH, THF, 0°C → RTCyclopentylmethoxy intermediate
Reduction(R)-CBS reagent, BH₃·THF, –20°C(1R,2R)-configured alcohol
PurificationChiral HPLC (CHIRALPAK IC-3 column)>98% enantiomeric excess (ee)

Q. How is the stereochemistry of this compound confirmed?

Methodological Approaches :

  • NMR Spectroscopy : Analysis of coupling constants (e.g., J1,2 in ¹H NMR) to confirm trans-diaxial configuration .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis.
  • Chiral Chromatography : Separation using columns like CHIRALPAK IC-3 (hexane/isopropanol eluent) to validate enantiopurity .

Q. Key Data :

  • ¹³C NMR : Peaks at δ 78.1 (C1-OH) and δ 47.5 (C2-OCH₂) indicate stereochemical environment .

Q. What oxidation reactions are feasible for this compound?

The hydroxyl group can undergo oxidation under controlled conditions:

  • Ketone Formation : Use of Dess-Martin periodinane (DMP) in dichloromethane (RT, 2 h) oxidizes the alcohol to a ketone without epimerization .
  • Carboxylic Acid Pathway : Stronger oxidants (e.g., KMnO₄/H₂SO₄) under reflux yield the carboxylic acid derivative.

Note : Over-oxidation risks require careful monitoring via TLC or GC-MS.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Strategies :

  • Asymmetric Catalysis : Employ (R)-BINAP-Ru complexes for hydrogenation of precursor ketones (e.g., 90% ee achieved in related cyclopentanol derivatives) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in alkylation steps .

Q. Table 2: Comparative Catalytic Efficiency

Catalystee (%)Reaction Time (h)Reference
(R)-CBS Reagent9512
BINAP-Ru9024
Chiral Oxazaborolidine8818

Q. What in vivo models are suitable for studying neuropharmacological effects?

Experimental Design :

  • Excitotoxicity Models : NMDA-induced neuronal damage in rats (dose: 10 mg/kg, i.p.) to assess neuroprotective activity .
  • Anxiolytic Testing : Elevated plus maze (EPM) in mice (dose: 5 mg/kg, p.o.) to measure time in open arms vs. controls .
  • Pharmacokinetics : LC-MS/MS analysis of plasma/brain tissue to determine bioavailability and blood-brain barrier penetration.

Q. Data Contradictions :

  • Species Variability : Rat models show higher metabolite clearance vs. mice, requiring adjusted dosing regimens.

Q. How can computational modeling predict binding affinity for biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with glutamate receptors (e.g., NMDA subunits). Key residues: Arg499 (hydrogen bonding with hydroxyl) and Phe658 (π-alkyl interactions with cyclopentyl group) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for SAR optimization.

Q. Table 3: Predicted Binding Affinities

TargetΔG (kcal/mol)Ki (nM)
NMDA Receptor–9.2220
GABA-A Receptor–7.8850

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., CEREP panel for receptor profiling).
  • Structural Variants : Substituent effects (e.g., methoxy vs. chloro groups) alter logP and binding kinetics. For example, 2-chlorophenyl analogs show 3x higher NMDA inhibition vs. methoxy derivatives .
  • Experimental Replication : Validate results across multiple labs to rule out batch variability.

Q. What are the limitations of current synthetic methodologies?

  • Yield vs. ee Trade-off : High stereoselectivity often reduces overall yield (e.g., 40% yield at 95% ee vs. 70% yield at 80% ee) .
  • Scale-Up Challenges : Chiral catalysts (e.g., CBS reagent) are cost-prohibitive for industrial-scale synthesis.

Q. Key Takeaways :

  • Stereochemistry is critical for biological activity; rigorous chiral analysis is mandatory.
  • Substituent engineering (e.g., cyclopentylmethoxy vs. benzyloxy) modulates lipophilicity and target selectivity.
  • In vivo models require species-specific optimization to translate preclinical findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.